molecular formula C21H18O4 B14699673 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL CAS No. 14344-86-6

3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL

Cat. No.: B14699673
CAS No.: 14344-86-6
M. Wt: 334.4 g/mol
InChI Key: WVJGITJYLPKKGF-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL is a chemical compound belonging to the xanthene family Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL typically involves the cyclization of 2-phenoxybenzophenone in the presence of an acid catalyst and an excess of aluminum chloride. This reaction pathway has been studied using density functional theory to understand the formation of xanthydrol motifs .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the xanthene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized xanthene derivatives.

Scientific Research Applications

3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to modulate biological processes, such as enzyme inhibition and receptor binding. Specific pathways and targets depend on the context of its application, such as its role as an acetylcholinesterase inhibitor in neurological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

14344-86-6

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

3,6-dimethoxy-9-phenylxanthen-9-ol

InChI

InChI=1S/C21H18O4/c1-23-15-8-10-17-19(12-15)25-20-13-16(24-2)9-11-18(20)21(17,22)14-6-4-3-5-7-14/h3-13,22H,1-2H3

InChI Key

WVJGITJYLPKKGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OC)(C4=CC=CC=C4)O

Origin of Product

United States

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